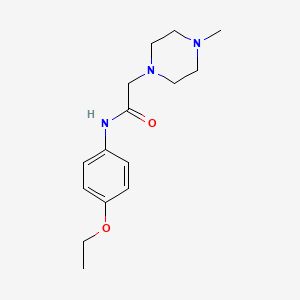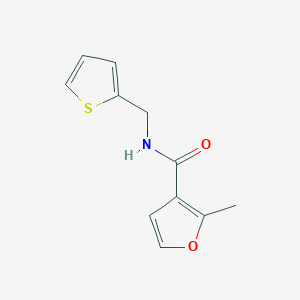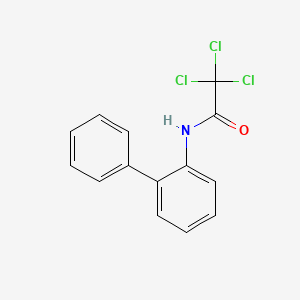
N-2-biphenylyl-2,2,2-trichloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-biphenylyl-2,2,2-trichloroacetamide (BPT) is a chemical compound that has been widely used in scientific research due to its unique properties. BPT is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 326.65 g/mol. It is a potent inhibitor of protein synthesis and has been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
N-2-biphenylyl-2,2,2-trichloroacetamide inhibits protein synthesis by binding to the peptidyl transferase center of the ribosome, which is responsible for catalyzing the formation of peptide bonds between amino acids during protein synthesis. N-2-biphenylyl-2,2,2-trichloroacetamide binds to the ribosome with high affinity and prevents the formation of peptide bonds, thereby inhibiting protein synthesis.
Biochemical and Physiological Effects:
N-2-biphenylyl-2,2,2-trichloroacetamide has been shown to have potent antibacterial and antifungal activity in vitro. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-2-biphenylyl-2,2,2-trichloroacetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-2-biphenylyl-2,2,2-trichloroacetamide has been shown to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-2-biphenylyl-2,2,2-trichloroacetamide in lab experiments is its potent inhibitory effect on protein synthesis. This allows researchers to study the role of protein synthesis in various cellular processes and to investigate the mechanism of action of various antibiotics. However, one limitation of using N-2-biphenylyl-2,2,2-trichloroacetamide is its potential toxicity. N-2-biphenylyl-2,2,2-trichloroacetamide has been shown to have cytotoxic effects in some cell lines, and caution should be exercised when handling and using this compound.
Direcciones Futuras
There are several future directions for the study of N-2-biphenylyl-2,2,2-trichloroacetamide. One area of research is the development of new analogs of N-2-biphenylyl-2,2,2-trichloroacetamide with improved therapeutic properties. Another area of research is the investigation of the role of N-2-biphenylyl-2,2,2-trichloroacetamide in various cellular processes, including cell signaling and gene expression. Finally, the use of N-2-biphenylyl-2,2,2-trichloroacetamide as a tool to study the mechanism of action of various antibiotics and to investigate the development of antibiotic resistance is an important area of research.
Métodos De Síntesis
N-2-biphenylyl-2,2,2-trichloroacetamide can be synthesized using various methods, including the reaction of 2-biphenylamine with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and produces N-2-biphenylyl-2,2,2-trichloroacetamide as a white crystalline solid with a yield of up to 90%. Other methods of synthesis include the reaction of 2-biphenylamine with trichloroacetic acid in the presence of a base, or the reaction of 2-biphenylcarboxylic acid with thionyl chloride followed by reaction with ammonia.
Aplicaciones Científicas De Investigación
N-2-biphenylyl-2,2,2-trichloroacetamide has been widely used in scientific research due to its potent inhibitory effect on protein synthesis. It has been used to study the mechanism of action of various antibiotics and to investigate the role of protein synthesis in various cellular processes. N-2-biphenylyl-2,2,2-trichloroacetamide has also been studied for its potential therapeutic applications, including its use as an anticancer agent and as a treatment for bacterial infections.
Propiedades
IUPAC Name |
2,2,2-trichloro-N-(2-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c15-14(16,17)13(19)18-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEGBXZPEHISLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


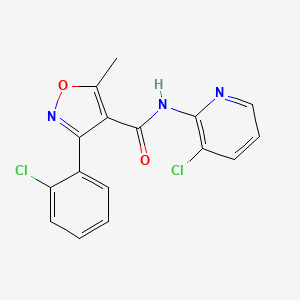

![N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5745122.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5745130.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5745140.png)
![N-(4-chlorophenyl)-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B5745150.png)
![3-[(4-chlorobenzyl)amino]-2-cyclohexen-1-one](/img/structure/B5745151.png)
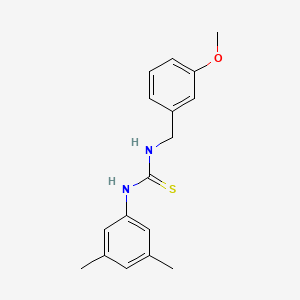
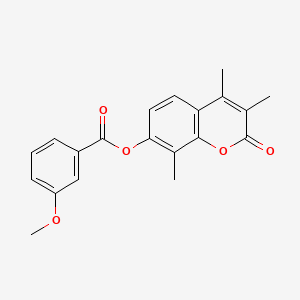
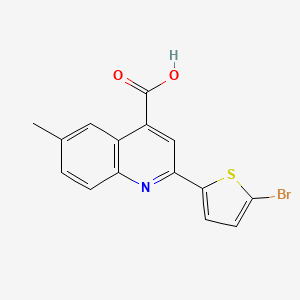
![N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5745189.png)
